![molecular formula C7H5ClN2S B2908546 2-Chlorobenzo[d]thiazol-7-amine CAS No. 1782641-10-4](/img/structure/B2908546.png)

2-Chlorobenzo[d]thiazol-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

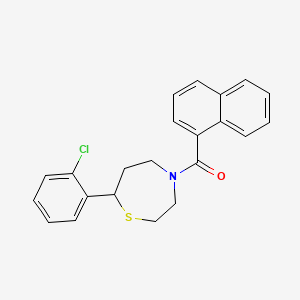

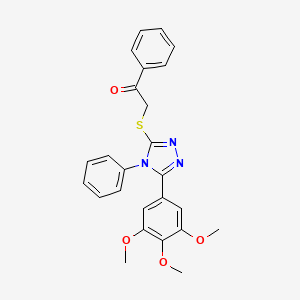

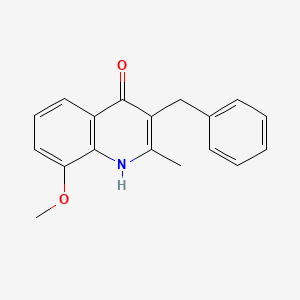

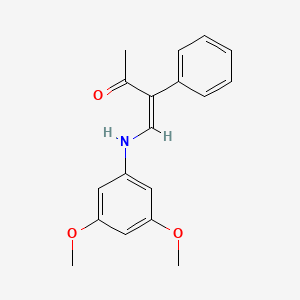

2-Chlorobenzo[d]thiazol-7-amine is a chemical compound with the molecular formula C7H5ClN2S. It has a molecular weight of 184.64 . It is a halogenated amine and organosulfide .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: NC1=C(SC(Cl)=N2)C2=CC=C1 . This indicates that the molecule contains a benzothiazole ring with a chlorine atom and an amine group attached .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 184.64 and a molecular formula of C7H5ClN2S . It is recommended to be stored at 0-8 °C .Safety and Hazards

When handling 2-Chlorobenzo[d]thiazol-7-amine, it is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas in case of a spill or leak .

Orientations Futures

Mécanisme D'action

Target of Action

Related compounds, such as benzothiazole derivatives, have been reported to exhibit anti-inflammatory properties . These compounds are known to inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Mode of Action

Benzothiazole derivatives are known to interact with cox enzymes, leading to the inhibition of prostaglandin synthesis . This results in the reduction of inflammation and pain.

Biochemical Pathways

It is likely that the compound affects the arachidonic acid pathway, given its potential anti-inflammatory properties . In this pathway, the COX enzymes convert arachidonic acid to prostaglandins, which are key mediators of inflammation. By inhibiting COX enzymes, 2-Chlorobenzo[d]thiazol-7-amine may reduce the production of these inflammatory mediators.

Pharmacokinetics

The compound is expected to have good bioavailability based on its physicochemical properties .

Result of Action

Related benzothiazole derivatives have been shown to exhibit significant anti-inflammatory and analgesic activities . These effects are likely due to the inhibition of prostaglandin synthesis, resulting in a reduction of inflammation and pain.

Analyse Biochimique

Biochemical Properties

2-Chlorobenzo[d]thiazol-7-amine has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to exhibit potential anticancer and anti-inflammatory properties

Cellular Effects

The cellular effects of this compound are primarily observed in its potential anticancer and anti-inflammatory activities . It has been found to significantly inhibit the proliferation of certain cancer cells . Additionally, it has been reported to decrease the activity of inflammatory factors IL-6 and TNF-α .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

2-chloro-1,3-benzothiazol-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQKSFXZSSOCIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=C(S2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-azabicyclo[2.2.2]octan-3-yl}-1H-indazol-5-amine](/img/structure/B2908464.png)

![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2908465.png)

![4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-propylbenzamide](/img/structure/B2908469.png)

![1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B2908472.png)

![[3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine](/img/structure/B2908475.png)

![7-[(4-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione](/img/structure/B2908477.png)

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2908485.png)